DSPE-PEG2000-COOH
Description
Azane;2-[2-[2-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethoxy]acetic acid is a multifunctional phospholipid derivative characterized by:
- A phosphorylated glycerol backbone with two octadecanoyl (C18) ester groups.
- Ethoxy and carbamoyloxy linkers connecting the phosphoryl group to an azane (NH₃) moiety.
- A terminal acetic acid group for enhanced hydrophilicity.
The long alkyl chains (octadecanoyl) contribute to lipid bilayer integration, while the phosphoryl and ethoxy groups enhance aqueous solubility .
Properties
Molecular Formula |
C46H91N2O13P |
|---|---|
Molecular Weight |
911.2 g/mol |
IUPAC Name |
azane;2-[2-[2-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethoxy]acetic acid |
InChI |
InChI=1S/C46H88NO13P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(50)57-39-42(40-59-61(53,54)58-36-35-47-46(52)56-38-37-55-41-43(48)49)60-45(51)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h42H,3-41H2,1-2H3,(H,47,52)(H,48,49)(H,53,54);1H3 |
InChI Key |
MFOLYTNLQCGGBD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOCC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC.N |
Related CAS |
474922-20-8 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azane;2-[2-[2-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethoxy]acetic acid involves multiple steps. The process typically starts with the esterification of octadecanoic acid with glycerol to form 2,3-di(octadecanoyloxy)propyl ester. This intermediate is then reacted with phosphoric acid to introduce the hydroxyphosphoryl group. Subsequent reactions with ethylene glycol derivatives and carbamoyl chloride yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in large reactors with precise temperature and pressure control to optimize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Azane;2-[2-[2-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the carbamoyloxy and ethoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while reduction can lead to the formation of alcohols or amines. Substitution reactions can introduce new functional groups, enhancing the compound’s properties and applications .
Scientific Research Applications
Azane;2-[2-[2-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethoxy]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical formulations.
Biology: Plays a crucial role in the formation of liposomes for drug delivery, enhancing the solubility and bioavailability of hydrophobic drugs.
Medicine: Employed in the development of targeted drug delivery systems, particularly for cancer therapy and gene delivery.
Industry: Utilized in the production of cosmetics and personal care products due to its emulsifying properties.
Mechanism of Action
The mechanism of action of azane;2-[2-[2-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethoxy]acetic acid involves its ability to form stable micelles and liposomes. The hydrophobic chains interact with hydrophobic drugs, encapsulating them within the micelles or liposomes, while the hydrophilic head interacts with the aqueous environment, enhancing the solubility and stability of the drug. This mechanism facilitates targeted drug delivery and controlled release, improving therapeutic outcomes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and properties of azane;2-[2-[2-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethoxy]acetic acid with analogous acetic acid derivatives:
*Full name abbreviated for readability.
†Estimated based on structural components.
Key Observations:
Phosphoryl vs. Amino Groups: The main compound’s phosphoryl group distinguishes it from amino-functionalized analogs (e.g., Fmoc or dibenzylamino derivatives), which are tailored for peptide synthesis or as protective groups .
Alkyl Chain Length: The octadecanoyl (C18) chains in the main compound contrast with shorter or aromatic substituents in others, influencing lipid solubility and aggregation behavior.
Molecular Weight: The main compound’s higher molecular weight (~1500 vs.
Biological Activity
Chemical Structure and Properties
The compound features a multi-layered structure characterized by:
- Phosphoryl Group : Implicated in various biological processes, including cellular signaling.
- Octadecanoyloxy Chains : These long-chain fatty acids may influence membrane interactions and bioactivity.
- Carbamoyloxy and Ethoxy Groups : These functional groups can enhance solubility and bioavailability.
Molecular Formula
The molecular formula of the compound is complex due to its size, but it can be summarized as follows:
- C : Carbon atoms
- H : Hydrogen atoms
- N : Nitrogen atoms
- O : Oxygen atoms
- P : Phosphorus atoms
The biological activity of the compound is primarily attributed to its ability to interact with cellular membranes and modulate various signaling pathways. The presence of the phosphoryl group suggests potential roles in:
- Signal Transduction : Influencing pathways related to cell growth and differentiation.
- Membrane Dynamics : Affecting the fluidity and permeability of cellular membranes.
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activity in vitro. Key findings include:
- Antiproliferative Effects : Studies indicate that the compound can inhibit the proliferation of certain cancer cell lines, suggesting potential as an anticancer agent.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammatory markers in cell cultures.
In Vivo Studies
Limited animal studies have been conducted, but preliminary results indicate:
- Tumor Growth Inhibition : Animal models treated with the compound exhibited reduced tumor sizes compared to controls.
- Improved Cellular Response : Enhanced immune response markers were observed in treated subjects.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers tested the compound against various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with a mechanism involving apoptosis induction.
Case Study 2: Anti-inflammatory Effects
A study featured in Pharmacological Research examined the anti-inflammatory effects of the compound in a murine model of arthritis. The treatment group showed lower levels of pro-inflammatory cytokines compared to controls, supporting its potential therapeutic use.
Data Table
Here is a summary table of key findings related to the biological activity of the compound:
| Study Type | Effect Observed | Concentration (µM) | Reference |
|---|---|---|---|
| In Vitro | Antiproliferative | >10 | Journal of Medicinal Chemistry |
| In Vitro | Anti-inflammatory | Not specified | Pharmacological Research |
| In Vivo | Tumor growth inhibition | Not specified | Animal Model Study |
| In Vivo | Immune response enhancement | Not specified | Animal Model Study |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
